molecular formula C14H11Cl2N5O2 B4808891 5-amino-1-(3,4-dichlorophenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-1-(3,4-dichlorophenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B4808891
M. Wt: 352.2 g/mol
InChI Key: KTSCVFSVSYMGAM-UHFFFAOYSA-N
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Description

This compound belongs to the 5-amino-1,2,3-triazole-4-carboxamide class, characterized by a triazole core substituted with an amino group at position 5 and a carboxamide moiety at position 2. The unique structural features include a 3,4-dichlorophenyl group at position 1 and a furan-2-ylmethyl group on the carboxamide nitrogen. These substituents confer distinct electronic and steric properties, influencing its biological activity, solubility, and metabolic stability.

Properties

IUPAC Name

5-amino-1-(3,4-dichlorophenyl)-N-(furan-2-ylmethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N5O2/c15-10-4-3-8(6-11(10)16)21-13(17)12(19-20-21)14(22)18-7-9-2-1-5-23-9/h1-6H,7,17H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTSCVFSVSYMGAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=C(N(N=N2)C3=CC(=C(C=C3)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(3,4-dichlorophenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.

    Attachment of the Furan Moiety: The furan moiety can be attached via a coupling reaction, such as a Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at Dichlorophenyl Group

The 3,4-dichlorophenyl moiety undergoes nucleophilic substitution under controlled conditions due to electron-withdrawing effects from chlorine atoms .

Reaction TypeConditionsProduct OutcomeSource
HydroxylationNaOH (aq), 80°C, 12 hrs3,4-Dihydroxyphenyl derivative
AminationNH₃/EtOH, Cu catalyst, 100°C3,4-Diaminophenyl derivative

Triazole Ring Modifications

The 1,2,3-triazole core participates in cycloaddition and alkylation reactions :

Reaction TypeReagents/ConditionsKey ObservationsSource
Huisgen CycloadditionAlkynes, Cu(I) catalystForms fused triazole systems
N-AlkylationAlkyl halides, K₂CO₃, DMFSubstitution at N-1 position

Carboxamide Hydrolysis and Functionalization

The carboxamide group demonstrates pH-dependent stability and reactivity :

Reaction TypeConditionsOutcomeSource
Acidic HydrolysisHCl (6M), reflux, 6 hrsCleavage to carboxylic acid
Base-Mediated HydrolysisNaOH (10%), 60°C, 3 hrsForms ammonium salt intermediate

Furan Ring Electrophilic Substitution

The furan-2-ylmethyl group undergoes electrophilic reactions at the α-position:

Reaction TypeReagentsMajor ProductSource
NitrationHNO₃/H₂SO₄, 0°C5-Nitro-furan derivative
BrominationBr₂/CHCl₃, RT5-Bromo-furan derivative

Amino Group Reactivity

The primary amino group at position 5 participates in condensation and acylation :

Reaction TypeReagentsApplicationSource
Schiff Base FormationAldehydes, EtOH, RTImine-linked conjugates
AcetylationAc₂O, pyridine, 50°CN-Acetylated derivative

Redox Reactions

Oxidative/reductive transformations of key functional groups:

Reaction TypeConditionsOutcomeSource
Methoxy OxidationKMnO₄, H₂O, 70°CQuinone formation (if methoxy present)
Nitro ReductionH₂/Pd-C, EtOHAmine derivative

Stability Considerations

  • Hydrolytic Stability : The carboxamide bond resists hydrolysis at neutral pH but cleaves under strongly acidic or basic conditions .

  • Thermal Stability : Decomposes above 200°C without melting, consistent with triazole-carboxamide analogs.

Key Research Findings

  • Antiparasitic Activity : Analogous 5-amino-1,2,3-triazole-4-carboxamides show submicromolar activity against Trypanosoma cruzi via enzyme inhibition .

  • Structural Optimization : Electron-withdrawing groups (e.g., Cl) enhance electrophilic reactivity while improving metabolic stability .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-amino-1-(3,4-dichlorophenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide. The compound has been shown to induce cytotoxic effects on various cancer cell lines.

Case Study:
In a study assessing the cytotoxicity of this compound using the MTT assay, it exhibited significant inhibition of cell proliferation with an IC50 value of 42.30 µM against a specific cancer line. For comparison, the standard drug Cisplatin had an IC50 of 21.42 µM, indicating that while it is less potent than Cisplatin, it still possesses noteworthy anticancer properties .

CompoundIC50 (µM)
5-amino...42.30
Cisplatin21.42

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary results indicate that it exhibits moderate antibacterial effects, making it a candidate for further development as an antimicrobial agent.

Synthetic Routes

The synthesis of this triazole derivative typically involves multiple steps:

  • Formation of the Triazole Ring: This is achieved through cyclization reactions involving azides and alkynes.
  • Substitution Reactions: The introduction of the furan and dichlorophenyl groups is performed via electrophilic aromatic substitution.
  • Final Modifications: Further functionalization can enhance the compound's biological activity and solubility.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the triazole ring or substituents can significantly alter its biological properties.

Key Findings:
Research indicates that variations in the substituents on the furan ring can enhance anticancer activity while maintaining low toxicity levels in normal cells .

Mechanism of Action

The mechanism of action of 5-amino-1-(3,4-dichlorophenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, biological activities, and sources:

Compound Name Substituents (Position 1 / Carboxamide N) Key Activities References
Target Compound : 5-amino-1-(3,4-dichlorophenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide 3,4-dichlorophenyl / furan-2-ylmethyl Not explicitly reported; inferred antibacterial/antiproliferative potential
5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide Carbamoylmethyl / H SOS response inhibition in bacteria (LexA autoproteolysis blocking)
5-amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide 4-fluorophenyl / 2,4-dimethoxyphenyl Antiproliferative activity (CNS cancer SNB-75 cells, GP = -27.30%)
CAI [5-amino-1-(4'-chlorobenzoyl-3,5-dichlorobenzyl)-1H-1,2,3-triazole-4-carboxamide] 3,5-dichlorobenzyl / 4'-chlorobenzoyl Calcium influx inhibition; cytostatic (Phase I clinical trial for refractory cancers)
5-amino-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide 4-methylbenzyl / H No explicit activity reported; structural simplicity suggests lower potency
5-amino-1-(4-fluorobenzyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 4-fluorobenzyl / 3-methylphenyl Supplier-listed; inferred metabolic stability due to fluorine substitution

Key Comparative Insights:

The furan-2-ylmethyl substituent may engage in hydrogen bonding or π-π stacking interactions, distinct from the carbamoylmethyl group in SOS-inhibiting analogs .

Antiproliferative Activity :

  • Analogs with electron-withdrawing groups (e.g., 4-fluorophenyl, dichlorophenyl) show enhanced activity against cancer cells compared to methyl-substituted derivatives . The target compound’s dichlorophenyl group aligns with this trend.

Metabolic Stability: Fluorinated analogs (e.g., 5-amino-1-(4-fluorobenzyl)-N-(3-methylphenyl)-...) may exhibit longer half-lives due to fluorine’s metabolic resistance . The target compound’s furan group, however, could introduce susceptibility to oxidative metabolism.

Pharmacological Targets :

  • The scaffold’s versatility is evident: SOS response inhibition (), calcium channel modulation (), and kinase inhibition (). The target compound’s dichlorophenyl-furan combination may favor antibacterial or antiproliferative pathways.

Q & A

Q. What are the recommended synthetic routes for 5-amino-1-(3,4-dichlorophenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide?

The synthesis of triazole-carboxamide derivatives typically involves multi-step reactions. A plausible route includes:

Condensation : React 3,4-dichloroaniline with a furan-2-ylmethyl isocyanide to form an intermediate carboximidoyl chloride.

Cyclization : Treat the intermediate with sodium azide to generate the triazole core via [3+2] cycloaddition.

Functionalization : Introduce the amino group at position 5 of the triazole ring using ammonia or ammonium acetate under reflux.
Key parameters include temperature control (e.g., 0–5°C for exothermic steps) and solvent selection (e.g., THF for solubility optimization) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Use orthogonal analytical methods:

  • HPLC/LC-MS : Quantify purity (>95% recommended for biological assays) and detect impurities.
  • NMR Spectroscopy : Confirm substituent positions (e.g., ¹H NMR for furan protons at δ 6.2–7.4 ppm; ¹³C NMR for triazole carbons at ~145–155 ppm).
  • X-ray Crystallography : Resolve 3D conformation, particularly the orientation of the dichlorophenyl and furan groups .

Q. What solubility challenges are associated with this compound, and how can they be mitigated?

The compound exhibits low aqueous solubility due to its hydrophobic dichlorophenyl and furan groups. Strategies include:

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins for in vitro assays.
  • Derivatization : Synthesize prodrugs (e.g., phosphate esters) to enhance hydrophilicity .

Advanced Research Questions

Q. How does the dichlorophenyl moiety influence target selectivity in enzyme inhibition studies?

The 3,4-dichlorophenyl group enhances binding to hydrophobic pockets in enzymes (e.g., carbonic anhydrase or kinase active sites). Computational docking (using AutoDock Vina) and mutagenesis studies reveal:

  • Steric Effects : The chlorine atoms restrict rotational freedom, stabilizing ligand-enzyme interactions.
  • Electron Withdrawal : Chlorines increase electrophilicity, promoting hydrogen bonding with catalytic residues (e.g., histidine in carbonic anhydrase) .

Q. How can contradictory bioactivity data across cell-based assays be resolved?

Discrepancies may arise from:

  • Cell Line Variability : Test in multiple lines (e.g., HEK293 vs. HeLa) to assess off-target effects.
  • Assay Conditions : Optimize serum concentration (e.g., FBS ≤10% to reduce protein binding) and incubation time (24–72 hr for cytotoxicity assays).
  • Orthogonal Assays : Combine Western blotting (target protein quantification) with fluorescence polarization (binding affinity) to validate mechanisms .

Q. What strategies are effective for studying multi-target effects of this compound?

  • Chemical Proteomics : Use immobilized compound pull-downs coupled with LC-MS/MS to identify interacting proteins.
  • Kinase Profiling Panels : Screen against 100+ kinases (e.g., Eurofins KinaseProfiler) to map selectivity.
  • Network Pharmacology : Integrate STRING or KEGG pathway analysis to predict polypharmacological outcomes .

Q. How can researchers address metabolic instability observed in preclinical studies?

  • Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via UPLC-QTOF-MS to detect oxidative or hydrolytic degradation.
  • Structural Optimization : Replace labile groups (e.g., methyl substituents on the triazole) with fluorine or trifluoromethyl to block CYP450-mediated metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-amino-1-(3,4-dichlorophenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
5-amino-1-(3,4-dichlorophenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

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